1-(5-Bromopyridin-2-yl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromopyridin-2-yl)piperidine-3-carboxamide is a chemical compound with the empirical formula C10H13BrN2O . It is related to 1-(5-bromopyridin-2-yl)piperidine-4-carboxamide .
Molecular Structure Analysis
The molecular structure of 1-(5-Bromopyridin-2-yl)piperidine-3-carboxamide can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . The InChI code for the compound is provided in some resources .Chemical Reactions Analysis
Specific chemical reactions involving 1-(5-Bromopyridin-2-yl)piperidine-3-carboxamide are not detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(5-Bromopyridin-2-yl)piperidine-3-carboxamide include its molecular weight, which is 257.13 . It is a powder at room temperature . More specific properties such as density, boiling point, and melting point are not provided in the available resources .Scientific Research Applications
Functionalization via Palladium-Catalysed Aminocarbonylation
A study explored the functionalization of related compounds via palladium-catalysed aminocarbonylation, demonstrating the compound's utility in synthetic chemistry for introducing amide functionalities. The study highlighted the high reactivity and yield of amides from such processes, showcasing the compound's role in synthesizing diverse organic molecules (Takács et al., 2012).
HIV-1 Inhibition
Another significant application is in the development of HIV-1 inhibitors. Research identified a series of piperidine-4-carboxamide derivatives, including those structurally related to 1-(5-Bromopyridin-2-yl)piperidine-3-carboxamide, as potent CCR5 antagonists with high efficacy against HIV-1. This highlights the compound's potential in medicinal chemistry for treating HIV-1 infections (Imamura et al., 2006).
Antimicrobial Activity
Research on N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives, related to 1-(5-Bromopyridin-2-yl)piperidine-3-carboxamide, demonstrated potential antimicrobial activity. These compounds showed significant in vitro activity against a range of bacterial and fungal strains, underscoring the compound's relevance in developing new antimicrobial agents (Babu et al., 2015).
Inhibition of Soluble Epoxide Hydrolase
The discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase highlights the compound's application in biochemical research, particularly in studying enzymatic pathways and the development of therapeutic agents for various diseases (Thalji et al., 2013).
Anti-Tumor Activity
Additionally, research on 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide demonstrated the compound's potential in possessing fungicidal and antiviral activities, including against tobacco mosaic virus, indicating its utility in developing new anti-tumor and antiviral agents (Li et al., 2015).
Safety And Hazards
Safety information for 1-(5-Bromopyridin-2-yl)piperidine-3-carboxamide indicates that it may be harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
properties
IUPAC Name |
1-(5-bromopyridin-2-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O/c12-9-3-4-10(14-6-9)15-5-1-2-8(7-15)11(13)16/h3-4,6,8H,1-2,5,7H2,(H2,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJQEYPKQQIPAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)Br)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Bromopyridin-2-yl)piperidine-3-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.